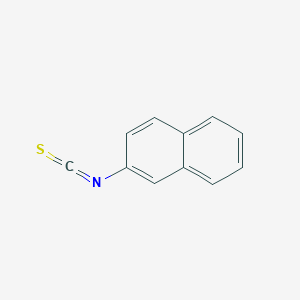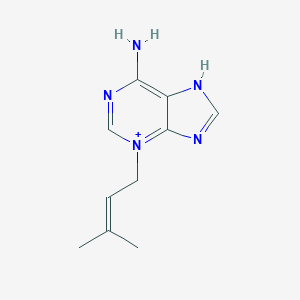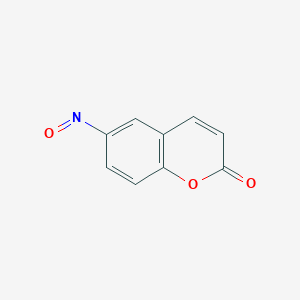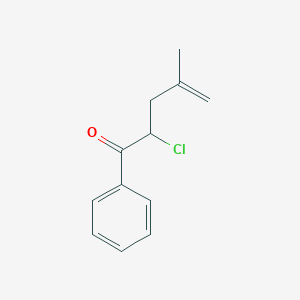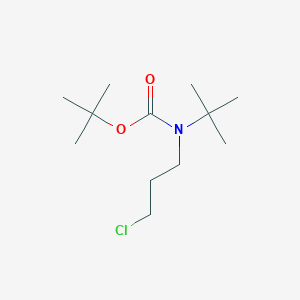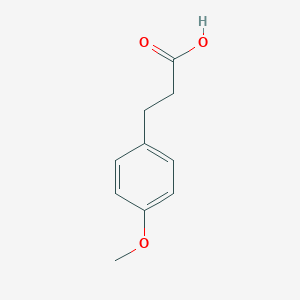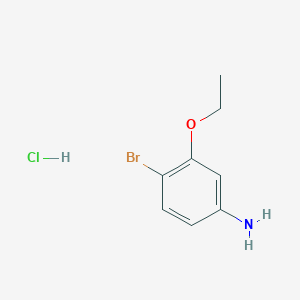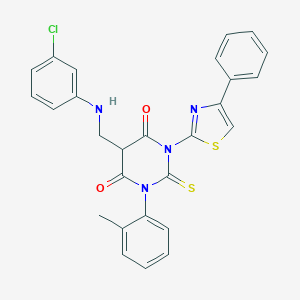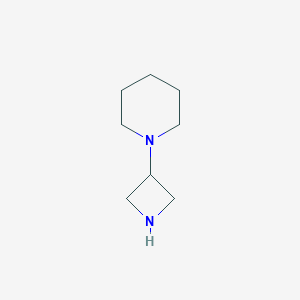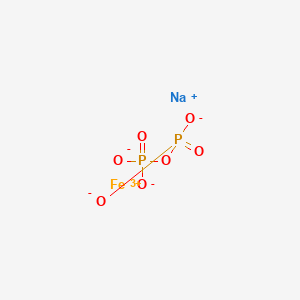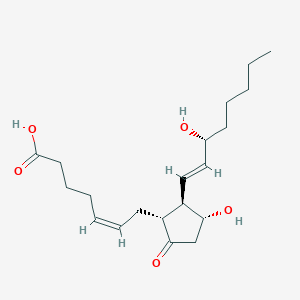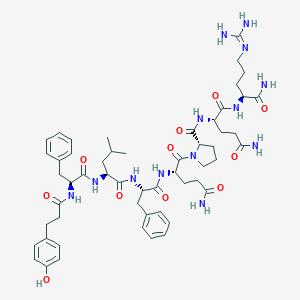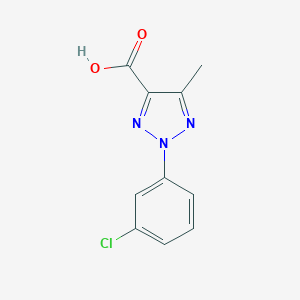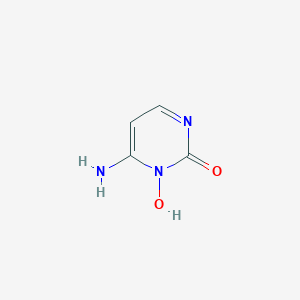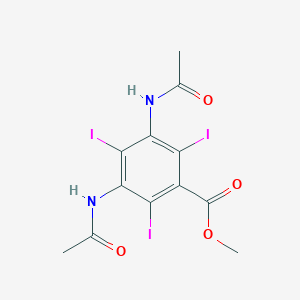
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate, also known as iohexol, is a non-ionic iodinated contrast agent used in medical imaging procedures such as computed tomography (CT) scans and angiography. It is a water-soluble, low-osmolar contrast agent that provides excellent visualization of blood vessels and organs. In
Aplicaciones Científicas De Investigación
Iohexol is widely used in clinical practice for diagnostic imaging. It is particularly useful in CT scans and angiography, where it provides high-quality images of blood vessels and organs. In addition to its clinical applications, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate is also used in scientific research. It can be used to study the anatomy and physiology of various organs and tissues, as well as to investigate the pharmacokinetics and pharmacodynamics of drugs.
Mecanismo De Acción
Iohexol works by increasing the contrast between different tissues in the body. It contains iodine atoms that absorb X-rays, which are then detected by the CT scanner or X-ray machine. The contrast agent is injected into the bloodstream or directly into the organ being imaged, allowing for clear visualization of the area of interest.
Efectos Bioquímicos Y Fisiológicos
Iohexol is generally well-tolerated by patients, with few adverse effects. It is rapidly excreted by the kidneys, with a half-life of approximately 2 hours. The contrast agent is metabolized in the liver and excreted in the urine. In rare cases, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate can cause allergic reactions or kidney damage, particularly in patients with pre-existing renal impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iohexol has several advantages for use in lab experiments. It is a highly water-soluble contrast agent that can be easily administered to animals for imaging studies. It provides high-quality images of organs and tissues, allowing for accurate measurements and analysis. However, there are also some limitations to using Methyl 3,5-diacetamido-2,4,6-triiodobenzoate in lab experiments. It is a relatively expensive contrast agent, which may limit its use in large-scale studies. In addition, the contrast agent can interfere with certain assays and measurements, which may affect the accuracy of the results.
Direcciones Futuras
There are several potential future directions for research involving Methyl 3,5-diacetamido-2,4,6-triiodobenzoate. One area of interest is the development of new contrast agents with improved properties, such as increased solubility or reduced toxicity. Another area of research is the use of contrast agents in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or positron emission tomography (PET). Finally, there is also potential for the use of contrast agents in targeted drug delivery, where the contrast agent is conjugated to a drug molecule and used to deliver the drug to a specific site in the body.
Conclusion
In conclusion, Methyl 3,5-diacetamido-2,4,6-triiodobenzoate is a widely used contrast agent in medical imaging and scientific research. It provides high-quality images of organs and tissues, allowing for accurate measurements and analysis. While there are some limitations to using Methyl 3,5-diacetamido-2,4,6-triiodobenzoate in lab experiments, it remains a valuable tool for investigating the anatomy, physiology, and pharmacokinetics of various organs and tissues. There is also potential for future research involving the development of new contrast agents and the use of contrast agents in targeted drug delivery.
Métodos De Síntesis
Iohexol is synthesized by reacting 5-acetamido-2,4,6-triiodoisophthalic acid with methyl acetate and ammonia. The reaction yields a mixture of Methyl 3,5-diacetamido-2,4,6-triiodobenzoate and its isomers, which are separated by chromatography. The final product is a white crystalline powder that is highly soluble in water.
Propiedades
Número CAS |
1949-46-8 |
|---|---|
Nombre del producto |
Methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
Fórmula molecular |
C12H11I3N2O4 |
Peso molecular |
627.94 g/mol |
Nombre IUPAC |
methyl 3,5-diacetamido-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)16-10-7(13)6(12(20)21-3)8(14)11(9(10)15)17-5(2)19/h1-3H3,(H,16,18)(H,17,19) |
Clave InChI |
WFNIFAZYBYPWPG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
SMILES canónico |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OC)I)NC(=O)C)I |
Sinónimos |
METHYL 3,5-DIACETAMIDO-2,4,6-TRIIODOBENZOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



